molecular formula C13H10ClNO3S2 B5176714 (4Z)-4-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE

(4Z)-4-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE

Cat. No.: B5176714
M. Wt: 327.8 g/mol
InChI Key: HJDJSYAVUWZJEF-OQFOIZHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is a complex organic compound with a unique structure that includes a benzodioxole ring, a thiazole ring, and a chlorinated aromatic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Halogen substitution reactions can occur on the benzodioxole ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents like N-bromosuccinimide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

(4Z)-4-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4Z)-4-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE
  • (4Z)-4-[(6-FLUORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE

Uniqueness

The uniqueness of (4Z)-4-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE lies in its specific substitution pattern and the presence of both sulfur and chlorine atoms, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(4Z)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3S2/c1-2-19-13-15-9(12(16)20-13)3-7-4-10-11(5-8(7)14)18-6-17-10/h3-5H,2,6H2,1H3/b9-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDJSYAVUWZJEF-OQFOIZHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CC2=CC3=C(C=C2Cl)OCO3)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=N/C(=C\C2=CC3=C(C=C2Cl)OCO3)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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